molecular formula C16H20N8O B12243327 6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one

6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B12243327
M. Wt: 340.38 g/mol
InChI Key: UGMNGURHNNOILR-UHFFFAOYSA-N
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Description

6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a purine and a pyrimidine ring system. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C16H20N8O

Molecular Weight

340.38 g/mol

IUPAC Name

6-[4-(9-ethylpurin-6-yl)piperazin-1-yl]-3-methylpyrimidin-4-one

InChI

InChI=1S/C16H20N8O/c1-3-22-11-20-14-15(22)17-9-18-16(14)24-6-4-23(5-7-24)12-8-13(25)21(2)10-19-12/h8-11H,3-7H2,1-2H3

InChI Key

UGMNGURHNNOILR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC(=O)N(C=N4)C

Origin of Product

United States

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